5'-Methoxyhydnocarpin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22O10 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl]chromen-4-one |
InChI |
InChI=1S/C26H22O10/c1-32-19-5-12(3-4-15(19)29)25-23(11-27)36-26-21(33-2)6-13(7-22(26)35-25)18-10-17(31)24-16(30)8-14(28)9-20(24)34-18/h3-10,23,25,27-30H,11H2,1-2H3/t23-,25-/m1/s1 |
InChI Key |
NIOAGUZTTGFPGK-ILBGXUMGSA-N |
SMILES |
COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C=C3)O)OC)CO)C4=CC(=O)C5=C(C=C(C=C5O4)O)O |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)OC)CO)C4=CC(=O)C5=C(C=C(C=C5O4)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C=C3)O)OC)CO)C4=CC(=O)C5=C(C=C(C=C5O4)O)O |
Synonyms |
5'-methoxyhydnocarpin 5'-methoxyhydnocarpin-D |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Research of 5 Methoxyhydnocarpin
Elucidation of Enzymatic Transformations in 5'-Methoxyhydnocarpin Biosynthesis
The formation of this compound is presumed to follow the general biosynthetic logic of flavonolignans, which involves an oxidative coupling of two distinct phenylpropanoid-derived precursors. nih.gov This key reaction joins a flavonoid moiety with a monolignol, specifically a derivative of coniferyl alcohol. nih.govcuni.cz
The critical step in the biosynthesis is the generation of radicals from the two precursors, which then couple in a non-selective reaction to form the final structure. cuni.cz This process is not spontaneous and requires enzymatic catalysis. researchgate.net Two main classes of oxidative enzymes are believed to be responsible for this radical-forming step: peroxidases (POX) and laccases. researchgate.netresearchgate.netmdpi.com
Research on the biosynthesis of silybin (B1146174), a well-known flavonolignan from milk thistle, provides strong evidence for this mechanism. Studies have shown that peroxidase activity is directly associated with the accumulation of silymarin. nih.govresearchgate.net In vitro experiments have successfully used horseradish peroxidase (HRP) and laccases to synthesize silybin from its precursors, taxifolin (B1681242) and coniferyl alcohol. researchgate.netresearchgate.net Furthermore, an ascorbate (B8700270) peroxidase (APX1) from milk thistle has been biochemically characterized and shown to be capable of producing silybin isomers. nih.gov While the specific flavonoid precursor for this compound is not definitively established in all producer species, it is a catecholic flavonoid, such as luteolin (B72000) or a derivative thereof. The enzymatic transformation is thus a stereoselective and/or regioselective coupling guided by these enzymes. mdpi.com
Table 1: Key Components in the Biosynthesis of Flavonolignans
| Component | Class/Type | Role in Biosynthesis | Supporting Evidence |
| Flavonoid Precursor | Phenylpropanoid | One of two primary building blocks, typically a catechol-type flavonoid like taxifolin or luteolin. | nih.govcuni.cz |
| Coniferyl Alcohol | Monolignol | The second primary building block, derived from the phenylpropanoid pathway. | cuni.czresearchgate.net |
| Peroxidases (POX) | Oxidoreductase Enzyme | Catalyzes the one-electron oxidation of precursors to form radicals, enabling coupling. | nih.govnih.govresearchgate.net |
| Laccases | Oxidoreductase Enzyme | An alternative class of enzymes that can catalyze the oxidative coupling of phenolic substrates. | researchgate.netmdpi.comrsc.org |
| Dirigent Proteins | Protein | Potentially involved in guiding the stereoselective and/or regioselective coupling of the radicals. | mdpi.com |
Identification and Characterization of Biosynthetic Gene Clusters for this compound Production
As of current research, the specific biosynthetic gene cluster (BGC) responsible for the production of this compound has not been fully identified or characterized. However, based on the elucidated pathway of related flavonolignans, a hypothetical BGC can be proposed. Such a cluster would necessarily contain the genes encoding the enzymes for the entire pathway.
The discovery of BGCs for natural products is typically achieved through genome mining, a process that uses bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to scan sequenced genomes for clusters of functionally related genes. jmicrobiol.or.krijournals.cn To identify the this compound BGC, researchers would sequence the genome of a known producer plant, such as Berberis fremontii. uow.edu.au
A putative BGC for this compound would be expected to include:
Genes for the flavonoid precursor pathway: This would include key enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various hydroxylases and reductases that produce the specific flavonoid moiety. nih.gov
Genes for the monolignol pathway: This would involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamyl alcohol dehydrogenase (CAD), and others that synthesize coniferyl alcohol. nih.gov
Genes for the coupling reaction: A gene encoding a specific peroxidase or laccase responsible for the oxidative coupling would be a central component of the cluster. nih.govnih.gov
Regulatory and transporter genes: Transcription factors that regulate the expression of the biosynthetic genes and transporter proteins that move the final compound or its intermediates within the cell or to its storage location may also be part of the cluster.
Once a candidate BGC is identified through genome mining, its function must be verified through genetic manipulation, such as gene knockout or heterologous expression in a model organism. jmicrobiol.or.kr
Metabolic Engineering Strategies for Enhanced this compound Production in Research Systems
While metabolic engineering has not been specifically reported for this compound, significant progress in producing other flavonolignans, such as silybin and isosilybin (B7881680), in microbial hosts provides a clear blueprint for future research. researchgate.net These strategies aim to overcome the low yields and limited supply from natural plant sources by programming microorganisms like Escherichia coli or yeast to produce the target compound from simple feedstocks like glycerol (B35011) or glucose. nih.govfrontiersin.org
The key strategies employed for the microbial production of flavonolignans include:
Reconstruction of Precursor Pathways: The biosynthetic pathways for both the flavonoid (e.g., dihydroquercetin or naringenin) and the monolignol (coniferyl alcohol) precursors are constructed in the microbial host. researchgate.netnih.gov This involves introducing multiple genes from various plant sources, such as Arabidopsis thaliana. nih.gov
Heterologous Expression of Coupling Enzymes: The plant enzyme that catalyzes the final oxidative coupling step is introduced and optimized. For silybin production, a truncated ascorbate peroxidase 1 (APX1) from Silybum marianum was successfully engineered and expressed in E. coli. researchgate.netnih.gov
Optimization of Enzyme Function: Plant enzymes, particularly cytochrome P450s which are common in flavonoid biosynthesis, often function poorly in bacteria. Engineering strategies such as truncating transmembrane helices and optimizing signal peptides are used to improve their activity and solubility in the microbial host. nih.gov
Process Optimization: Production can be achieved through either a stepwise culture, where precursors are produced in separate strains and then combined, or through a single strain engineered to contain all the necessary genes for de novo synthesis from a simple carbon source. nih.gov A single-strain process, while more complex to engineer, is ultimately more economical for large-scale production. bohrium.com
These established metabolic engineering principles could be directly applied to produce this compound by assembling the specific pathways for its unique flavonoid and coniferyl alcohol precursors and expressing the relevant coupling enzyme in a microbial chassis.
Table 2: Metabolic Engineering Strategies for Flavonolignan Production
| Strategy | Description | Example Application | Reference |
| Precursor Pathway Engineering | Introduction of genes from plants (e.g., A. thaliana) into E. coli to produce coniferyl alcohol and flavonoid precursors like naringenin (B18129) or dihydroquercetin. | Production of 187.7 mg/L of coniferyl alcohol and 239.4 mg/L of dihydroquercetin from glycerol in E. coli. | nih.gov |
| Heterologous Enzyme Expression | Expression of the key oxidative coupling enzyme from the native plant in a microbial host. | An ascorbate peroxidase from Silybum marianum was used to produce silybin and isosilybin in E. coli. | researchgate.netnih.gov |
| P450 Enzyme Engineering | Modifying plant cytochrome P450s (e.g., by truncating N-terminal transmembrane domains) to improve function in a prokaryotic host. | Engineering the signal peptide of a cytochrome P450 TT7 to improve dihydroquercetin production. | nih.gov |
| Single-Strain De Novo Synthesis | Combining all necessary biosynthetic genes (e.g., 16 genes) into a single E. coli strain for direct production from glycerol. | Production of 0.12 μg/L of isosilybin directly from glycerol. | nih.gov |
Investigation of Environmental and Genetic Factors Influencing this compound Biosynthesis
The production of plant secondary metabolites, including flavonolignans, is not static but is dynamically influenced by a combination of genetic predispositions and environmental cues. nih.govmdpi.com These factors often trigger plant defense mechanisms, leading to an increased synthesis of protective compounds.
Environmental Factors:
Elicitors: Biotic elicitors, such as chitosan (B1678972), can stimulate the phenylpropanoid pathway in plant cell cultures. Studies on Silybum marianum have shown that chitosan treatment enhances the production of flavonolignans by activating key biosynthetic enzymes like PAL and CHS. mdpi.com
Climatic and Edaphic Conditions: Research on Berberis asiatica, which co-produces the alkaloid berberine (B55584) with 5'-MHC, demonstrates a strong environmental influence. Berberine content was found to be highest in summer and lowest in the rainy season, showing a negative correlation with soil moisture and a positive correlation with soil potassium levels. researchgate.net Production also varied with altitude. researchgate.net
Light and Season: Light intensity and quality are critical factors. In Iris variegata, phenolic compound profiles, including flavonoids, were significantly impacted by high vs. low light treatments and changed throughout the vegetative period, with the highest amounts detected in spring. mdpi.com
Genetic Factors:
Genotype: Significant variation in the chemical profile can exist between different genotypes of the same species grown under identical conditions. mdpi.commdpi.com This indicates that the capacity for biosynthesis is under strong genetic control.
Interspecies Variation: Different species within the same genus, such as Berberis, are known to produce varying levels and types of secondary metabolites, reflecting their unique genetic makeup. The co-occurrence of berberine and this compound in several Berberis species suggests a shared, but variably regulated, genetic heritage for these pathways. researchgate.net
These findings collectively suggest that the biosynthesis of this compound is a highly regulated process, adaptable to both internal genetic programming and external environmental pressures.
Chemical Synthesis and Derivatization Strategies for 5 Methoxyhydnocarpin Research
Total Synthesis Methodologies for 5'-Methoxyhydnocarpin and its Analogues
The complete chemical synthesis of complex natural products like this compound from simple, commercially available starting materials is a significant undertaking in organic chemistry. lumenlearning.com Such total syntheses can be approached through either linear or convergent strategies. lumenlearning.comrroij.com
A landmark achievement in this area was the first regioselective total synthesis of (±)-5'-methoxyhydnocarpin-D. sci-hub.se This synthesis commenced from readily available precursors: vanillin, methyl gallate, and 2',4',6'-trihydroxyacetophenone. sci-hub.se A critical step in this synthetic route was the Mitsunobu reaction to form a key ether linkage. sci-hub.se Another pivotal transformation was an intramolecular substitution to construct the 1,4-benzodioxane (B1196944) ring system, a core structural feature of the molecule. sci-hub.se
Stereoselective Synthesis Approaches for this compound
Achieving control over the three-dimensional arrangement of atoms, or stereochemistry, is a paramount challenge in the synthesis of complex molecules. lumenlearning.com For this compound, which possesses chiral centers, stereoselective synthesis is essential for obtaining specific stereoisomers and for studying how their spatial arrangement influences biological activity. wikipedia.org
While the initial total synthesis produced a racemic mixture (a 1:1 mixture of enantiomers) of (±)-5'-methoxyhydnocarpin-D, it laid the groundwork for future enantioselective syntheses. sci-hub.se Researchers have explored various strategies to control stereochemistry during the formation of key structural motifs. For instance, in the synthesis of related polysubstituted tetrahydrofurans, radical cyclization of epoxides using transition-metal catalysts has been shown to yield specific stereoisomers. acs.org Such methodologies, which focus on creating specific chiral centers, are instrumental in developing a fully stereoselective synthesis of this compound. The development of techniques that allow for the synthesis of pure enantiomers without the need for resolving a racemic mixture is a key goal in modern organic synthesis. lumenlearning.com
Semi-Synthetic Modifications of this compound for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a biologically active compound to understand which parts of the molecule are essential for its activity. sci-hub.se This knowledge is then used to design new compounds with enhanced potency or other desirable properties. For this compound, SAR studies are crucial for elucidating the structural features required for its activity as a multidrug resistance pump inhibitor. sci-hub.senih.gov
Functional Group Manipulations on the this compound Core Structure
One approach to SAR studies involves the targeted modification of specific functional groups on the this compound scaffold. This can include altering hydroxyl groups, methoxy (B1213986) groups, or other substituents on the aromatic rings. For example, the synthesis of various analogues with different substitution patterns on the flavonoid and 1,4-benzodioxane rings would provide valuable insights into the electronic and steric requirements for biological activity.
The initial total synthesis of (±)-5'-methoxyhydnocarpin-D provided a synthetic compound that was tested for its ability to potentiate the activity of various substrates of the NorA efflux pump in Staphylococcus aureus. sci-hub.se The results confirmed that the synthetic material possessed MDR modulating activity, validating the synthetic strategy and providing a platform for further modifications. sci-hub.se
Scaffold Diversity Generation from this compound
Generating scaffold diversity involves making more significant changes to the core structure of a molecule to explore a wider range of chemical space. nih.govbiorxiv.org This can lead to the discovery of novel scaffolds with different biological activities or improved drug-like properties. mdpi.com For this compound, this could involve replacing the flavone (B191248) core with other heterocyclic systems or altering the 1,4-benzodioxane ring.
The concept of using a "build-couple-transform" paradigm allows for the generation of lead-like libraries with significant scaffold diversity from a common starting point. nih.gov Applying such a strategy to the this compound framework could yield a diverse set of new compounds for biological screening. Quantitative structure-activity relationship (QSAR) models can also be employed to predict the activity of new compounds and guide the design of more potent analogues. openmicrobiologyjournal.com
Development of Novel Synthetic Methodologies Inspired by this compound Structure
The unique structural features of this compound can inspire the development of new synthetic methods with broader applications in organic chemistry. For instance, the challenge of constructing the substituted 1,4-benzodioxane ring system could drive the discovery of novel cyclization reactions.
One example of a methodology that could be relevant to the synthesis of this compound analogues is the biomimetic phosphate-catalyzed Pictet-Spengler reaction. acs.org This reaction has been used to synthesize spiro-tetrahydroisoquinoline alkaloids and demonstrates the potential for developing mild and efficient methods for constructing complex heterocyclic systems. acs.org While not directly applied to this compound itself, the principles of this and other novel synthetic strategies can be adapted to create new and more efficient routes to this important natural product and its derivatives.
Investigation of Molecular Mechanisms of Action for 5 Methoxyhydnocarpin
Identification and Validation of Molecular Targets for 5'-Methoxyhydnocarpin
The molecular interactions of this compound (5'-MHC) have been explored primarily through in silico molecular docking studies, which predict the binding affinity of a ligand to a protein target. These computational analyses have provided insights into the potential protein targets of 5'-MHC, particularly in the context of cancer research.
An in silico study investigated the binding of 5'-MHC to several proteins implicated in breast cancer. The results, quantified by binding affinity (equilibrium dissociation constant, Kd) in kJ/mol, where a more negative value indicates a stronger interaction, revealed significant binding to multiple targets. For the enzyme aromatase, 5'-MHC exhibited a binding affinity of -142.396 kJ/mol. nih.gov It also showed a high affinity for Human Epidermal Growth Factor Receptor 2 (HER2) with a value of -124.091 kJ/mol. nih.gov Furthermore, its interaction with Melatonin Receptor 2 (MT2) and Poly (ADP-ribose) polymerase 10 (PARP10) was calculated at -126.55 kJ/mol and -108.86 kJ/mol, respectively. nih.gov However, the same study noted that 5'-MHC did not demonstrate a binding affinity for the estrogen receptor alpha. nih.gov
In the context of antimicrobial resistance, 5'-MHC is recognized for its interaction with bacterial efflux pumps. It is a known inhibitor of the NorA multidrug resistance (MDR) pump in Staphylococcus aureus. nih.gov This interaction is crucial for its synergistic effect with antimicrobials like berberine (B55584), as it physically blocks the pump, preventing the extrusion of the antibiotic from the bacterial cell. nih.gov
| Protein Target | Reported Binding Affinity (kJ/mol) | Context of Interaction | Reference |
|---|---|---|---|
| Aromatase | -142.396 | In silico prediction for breast cancer therapy | nih.gov |
| HER2 | -124.091 | In silico prediction for breast cancer therapy | nih.gov |
| MT2 | -126.55 | In silico prediction for breast cancer therapy | nih.gov |
| PARP10 | -108.86 | In silico prediction for breast cancer therapy | nih.gov |
| NorA Efflux Pump | Not Quantified | Inhibition of bacterial multidrug resistance | nih.gov |
The primary and most well-documented enzymatic target of this compound is the NorA multidrug resistance (MDR) pump of Staphylococcus aureus. nih.gov 5'-MHC functions as a potent inhibitor of this efflux pump. caister.com Research has demonstrated that MDR-dependent efflux of substrates like berberine and ethidium (B1194527) bromide from S. aureus cells is completely inhibited by 5'-MHC. nih.gov This inhibition effectively disables the bacterial resistance mechanism, potentiating the antimicrobial action of compounds that are normally expelled by the NorA pump. nih.govnih.gov While 5'-MHC itself possesses no direct antimicrobial activity, its ability to block this enzyme-like transporter makes it a significant resistance-modifying agent. nih.gov
In addition to its effects on bacterial proteins, in silico studies suggest 5'-MHC has inhibitory potential against enzymes relevant to human disease. Its strong binding affinity for aromatase (-142.396 kJ/mol) and PARP10 (-108.86 kJ/mol) suggests it may act as an inhibitor of these enzymes. nih.govbiorxiv.org Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy in hormone-receptor-positive breast cancer. nih.gov PARP enzymes are involved in DNA repair, and their inhibition can enhance the efficacy of DNA-damaging cancer therapies. biorxiv.org
Furthermore, evaluations of its metabolic profile indicate that 5'-MHC is active against several cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4, suggesting it can inhibit the function of these crucial drug-metabolizing enzymes. nih.gov
| Enzyme/Protein Target | Effect | Organism/System | Reference |
|---|---|---|---|
| NorA Multidrug Resistance Pump | Inhibition | Staphylococcus aureus | nih.govnih.govcaister.com |
| Aromatase | Predicted Inhibition | Human (in silico) | nih.gov |
| PARP10 | Predicted Inhibition | Human (in silico) | nih.govbiorxiv.org |
| CYP2C19 | Inhibition | Human (in silico) | nih.gov |
| CYP2C9 | Inhibition | Human (in silico) | nih.gov |
| CYP3A4 | Inhibition | Human (in silico) | nih.gov |
Cellular Signaling Pathway Modulation by this compound
Research indicates that this compound can modulate key cellular signaling pathways, particularly those mediated by kinases. A study on its anti-inflammatory properties reported that 5'-MHC inhibits MAP kinase signaling pathways. ijpsr.com The Mitogen-Activated Protein Kinase (MAPK) cascades, which include the ERK, JNK, and p38 pathways, are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. mdpi.com
The compound's influence on kinase pathways is also strongly suggested by its synergistic relationship with berberine. najms.com Berberine's anticancer effects are known to be mediated through the inhibition of pathways such as the PI3K/Akt and MAPK pathways. mdpi.comnih.govmohw.gov.tw For example, berberine has been shown to stimulate glucose uptake via the AMP-activated protein kinase (AMPK) - p38 MAPK pathway and to inhibit the proliferation of cancer cells by suppressing the MAPK pathway. mdpi.comnajms.com Given that 5'-MHC potentiates berberine's bioactivity by inhibiting its efflux, it contributes to the sustained intracellular concentration of berberine, thereby enhancing its modulatory effects on these kinase signaling networks. najms.com The high binding affinity of 5'-MHC for the receptor tyrosine kinase HER2 further suggests a potential for direct interaction with and perturbation of kinase-driven signaling. nih.gov
While direct studies on the regulation of transcription factors by this compound are limited, its well-established synergistic action with berberine provides significant insights into its indirect effects. iiarjournals.org The cellular response to berberine is known to be determined by multiple factors, including transcription factors like Activator Protein-1 (AP-1). iiarjournals.org Berberine has been shown to suppress the activity of AP-1 and Nuclear Factor-kappa B (NF-κB), two critical transcription factors that regulate inflammation, cell proliferation, and apoptosis. nih.govscialert.netwikichiro.org
For instance, berberine can inhibit the expression of c-fos and the phosphorylation of NF-κB, leading to reduced invasion and metastasis in cancer cells. scialert.net It also suppresses constitutive NF-κB activation in tumor cells. wikichiro.org Because 5'-MHC acts as an MDR pump inhibitor that increases the intracellular accumulation and efficacy of berberine, it plays a crucial role in potentiating these downstream effects on transcription factor activity. iiarjournals.org Therefore, through this synergistic mechanism, 5'-MHC contributes to the modulation of gene expression programs controlled by key transcription factors like NF-κB and AP-1.
Mechanisms of Cell Fate Regulation by this compound in Pre-clinical Models
In pre-clinical studies using the THP-1 human leukemia cell line, this compound has been shown to directly regulate cell fate by inducing both apoptosis (programmed cell death) and cell cycle arrest. bdpsjournal.org
The investigation revealed that 5'-MHC induces significant morphological changes characteristic of apoptosis, such as cell shrinkage and rounding. bdpsjournal.org Quantification using an Annexin-V FITC assay demonstrated that 5'-MHC treatment leads to a dose-dependent increase in both early and late apoptotic cells. Compared to untreated control cells, which showed 6.7% apoptotic cells, treatment with 10 µM, 80 µM, and 200 µM of 5'-MHC increased the apoptotic population to 19.5%, 36.5%, and 52.8%, respectively. bdpsjournal.org The proposed mechanism for this pro-apoptotic effect involves the disruption of mitochondrial function. banglajol.info
In addition to inducing apoptosis, 5'-MHC was found to disrupt cell cycle progression. bdpsjournal.org Flow cytometry analysis showed that the compound causes a dose-dependent arrest in the sub-G1 phase of the cell cycle. The percentage of cells in the sub-G1 phase increased from a baseline level to 13.4%, 28.6%, and 36.1% following treatment with 10 µM, 80 µM, and 200 µM of 5'-MHC, respectively. bdpsjournal.org This arrest prevents cells from proceeding through the cell cycle, ultimately inhibiting proliferation and contributing to cell death. bdpsjournal.org
| Mechanism | Model System | Concentration | Observed Effect (% of Cells) | Reference |
|---|---|---|---|---|
| Apoptosis Induction (Early & Late) | THP-1 Human Leukemia Cells | 0 µM (Control) | 6.7% | bdpsjournal.org |
| 10 µM | 19.5% | bdpsjournal.org | ||
| 80 µM | 36.5% | bdpsjournal.org | ||
| 200 µM | 52.8% | bdpsjournal.org | ||
| Sub-G1 Cell Cycle Arrest | THP-1 Human Leukemia Cells | 10 µM | 13.4% | bdpsjournal.org |
| 80 µM | 28.6% | bdpsjournal.org | ||
| 200 µM | 36.1% | bdpsjournal.org |
Apoptotic Pathway Induction by this compound
This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on human leukemia (THP-1) cells have shown that the compound prompts both early and late-stage apoptosis. bdpsjournal.org The mechanism of this apoptotic induction is primarily linked to the mitochondrial pathway. bdpsjournal.org
Research indicates that this compound influences the expression levels of key regulatory proteins in the Bcl-2 family. najms.com Specifically, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. najms.com The ratio of Bax to Bcl-2 is a critical determinant for cell survival or death, and a shift favoring Bax promotes apoptosis. scialert.net This change in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c. saudijournals.com The release of cytochrome c is a pivotal step that activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. scialert.netsaudijournals.com The activation of this caspase cascade ultimately leads to the biochemical and morphological changes characteristic of apoptosis. bdpsjournal.orgscialert.net
The table below summarizes the key molecular targets of this compound in the apoptotic pathway.
| Protein Target | Effect of this compound | Pathway | Consequence |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | Promotes apoptosis najms.com |
| Bax | Upregulation | Intrinsic Apoptosis | Promotes apoptosis najms.com |
| Caspase-9 | Activation | Intrinsic Apoptosis | Initiates caspase cascade saudijournals.com |
| Caspase-3 | Activation | Intrinsic Apoptosis | Executes apoptosis saudijournals.comnih.gov |
Autophagy Modulation by this compound
The role of this compound in modulating autophagy, a cellular process involving the degradation of a cell's own components, is an area of ongoing investigation. Autophagy can serve as both a cell survival and a cell death mechanism, depending on the cellular context and stress levels. jcpres.com
The process of autophagy involves several key proteins, including Beclin-1 and microtubule-associated protein 1 light chain 3 (LC3). plos.org Beclin-1 is crucial for the initial stages of autophagosome formation. jcpres.com LC3 exists in a cytosolic form (LC3-I) and a lipidated, autophagosome membrane-associated form (LC3-II). The conversion of LC3-I to LC3-II is a widely used marker for autophagic activity. jcpres.com While the direct effects of this compound on these specific autophagy markers are not yet extensively detailed in published research, it is hypothesized that its cytotoxic effects could trigger autophagy as a cellular stress response. In some cancer contexts, inducing excessive autophagy can lead to autophagic cell death. jcpres.com Conversely, autophagy can also act as a survival mechanism, allowing cancer cells to endure nutrient-deprived conditions. jcpres.com Further research is needed to fully elucidate how this compound specifically modulates the autophagic pathway and its ultimate impact on cell fate.
The table below outlines key proteins involved in the autophagy pathway that are often studied in the context of cancer therapy.
| Protein Target | Role in Autophagy | Potential Modulation | Consequence |
| Beclin-1 | Initiation of autophagosome formation jcpres.comnih.gov | Under Investigation | Modulation of autophagic initiation |
| LC3-I to LC3-II | Autophagosome elongation and maturation jcpres.comnih.gov | Under Investigation | Indicates level of autophagic activity |
Receptor-Mediated Actions of this compound
A significant receptor-mediated action of this compound is its function as a multidrug resistance (MDR) pump inhibitor. nih.gov MDR pumps are transmembrane proteins, such as P-glycoprotein (P-gp), that actively transport a wide variety of substances, including many chemotherapeutic drugs, out of the cell. researchgate.net This efflux mechanism is a major cause of resistance to cancer treatments.
This compound has been identified as an inhibitor of the NorA MDR pump in Staphylococcus aureus and has been shown to potentiate the activity of antimicrobials like berberine by preventing their extrusion from the cell. nih.gov This compound, found in Berberis plants, effectively disables the resistance mechanism by increasing the intracellular accumulation of the therapeutic agent. najms.comnih.gov While it may not have strong antimicrobial or anticancer activity on its own, its ability to inhibit these efflux pumps makes it a valuable agent for overcoming drug resistance when used in combination with other drugs. nih.gov This action is mediated by its direct interaction with the efflux pump protein, inhibiting its transport function. nih.govresearchgate.net
The table below details the receptor-mediated action of this compound.
| Receptor/Protein | Type | Action of this compound | Outcome |
| P-glycoprotein (P-gp) / MDR pumps | Efflux Pump | Inhibition nih.govresearchgate.net | Potentiation of other drugs, reversal of multidrug resistance najms.comnih.gov |
Pharmacological Research Models and Cellular Interventions of 5 Methoxyhydnocarpin
In Vitro Cellular Assays for Biological Activity Profiling of 5'-Methoxyhydnocarpin
The biological activity of 5'-MHC has been characterized almost exclusively through in vitro cellular assays, particularly using the human pathogen Staphylococcus aureus. These assays have been crucial in defining its role as a potent potentiator of antibiotics by inhibiting bacterial efflux pumps.
The primary mechanism of 5'-MHC identified through these assays is the inhibition of the NorA efflux pump in S. aureus. nih.govnih.gov This pump is responsible for extruding a variety of antimicrobial compounds, including the natural plant alkaloid berberine (B55584) and synthetic antibiotics like norfloxacin (B1679917), thereby conferring resistance to the bacterium. nih.gov 5'-MHC itself does not possess antimicrobial activity but acts synergistically to disable this resistance mechanism. nih.govnih.gov
Key cellular assays used to profile this activity include:
Antimicrobial Susceptibility Testing: Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence or absence of 5'-MHC. A significant reduction in the MIC of the antibiotic when combined with 5'-MHC indicates the potentiation of its activity. For example, the addition of 5'-MHC to wild-type S. aureus reduces the MIC of norfloxacin to the same level seen in a mutant strain lacking the NorA pump, demonstrating complete inhibition. nih.gov
Efflux Pump Inhibition Assays: These assays directly measure the ability of 5'-MHC to block the efflux of known pump substrates. A common method involves loading S. aureus cells with a fluorescent substrate, such as ethidium (B1194527) bromide or berberine, and monitoring its fluorescence over time. In the presence of an active efflux pump, the fluorescence inside the cells decreases as the substrate is pumped out. The addition of 5'-MHC completely inhibits this efflux, causing the fluorescent substrate to be retained within the bacterial cells. nih.govnih.gov
Substrate Accumulation Assays: A variation of the efflux assay measures the uptake and steady-state accumulation of a substrate. When berberine is added to energized S. aureus cells, it accumulates to a certain level. Subsequent addition of 5'-MHC leads to a much larger uptake, indicating that the efflux pump was actively limiting accumulation until it was blocked by 5'-MHC. nih.gov
These in vitro findings have been pivotal in establishing 5'-MHC as a lead compound for tackling antibiotic resistance.
Table 1: Effect of this compound on Minimum Inhibitory Concentration (MIC) of NorA Substrates against Staphylococcus aureus
| Compound | Strain | MIC (μg/mL) without 5'-MHC | MIC (μg/mL) with 5'-MHC |
|---|---|---|---|
| Norfloxacin | Wild Type | 1 | 0.25 |
| Norfloxacin | NorA Mutant | 0.25 | 0.25 |
| Berberine | Wild Type | >100 | 30 |
High-Throughput Screening Platforms for this compound
While the initial discovery of MDR inhibitory activity in Berberis plant extracts, which led to the isolation of 5'-MHC, involved systematic screening procedures, there is no specific information available in the searched scientific literature detailing the use of modern, automated high-throughput screening (HTS) platforms for this compound. nih.gov HTS leverages robotics and rapid data processing to test thousands to millions of compounds, a process that is now central to drug discovery. youtube.combmglabtech.com However, the published research on 5'-MHC does not describe its identification or characterization through such a large-scale automated screening campaign.
Cell-Based Reporter Assays for this compound Response
Cell-based reporter assays are powerful tools used to monitor the activation or inhibition of specific cellular signaling pathways. youtube.comyoutube.com These assays typically link the expression of an easily measurable "reporter" protein, such as luciferase, to a specific transcriptional event. Despite their utility in drug discovery, the scientific literature available from searches does not describe the use of any specific cell-based reporter assays to measure or characterize the cellular response to this compound. The research has instead focused on direct functional assays of efflux pump activity. nih.govnih.gov
Animal Models for Pre-clinical Pharmacological Investigations of this compound (non-human)
Despite the promising in vitro activity of 5'-MHC as an MDR pump inhibitor, there are no reports in the searched scientific literature of its investigation in preclinical animal models. Such studies are a critical step in drug development to understand how a compound behaves in a whole living system. nih.govtaconic.com
Efficacy Evaluation in Disease-Specific Animal Models (Mechanistic Focus)
There is currently no published research available from the conducted searches on the efficacy of this compound in any disease-specific animal models. While a relevant model could be a skin infection in mice caused by a fluoroquinolone-resistant strain of S. aureus, which has been used to test other NorA inhibitors, studies detailing the use of 5'-MHC in such a system have not been found. biorxiv.org
Pharmacodynamic Endpoints in Animal Studies of this compound
As no animal studies for this compound have been reported in the searched literature, no pharmacodynamic endpoints have been established. Pharmacodynamic endpoints are measurable outcomes, such as changes in bacterial load in an infected tissue or specific biomarkers of drug effect, that are used to assess the activity of a drug in vivo. nih.gov The definition of such endpoints would be a necessary component of any future preclinical animal research on this compound.
Organoid and 3D Culture Systems in this compound Research
Organoid and 3D cell culture systems represent a significant advance over traditional 2D cell cultures, as they can more accurately mimic the complex structure and physiology of living tissues. sigmaaldrich.comnih.gov These models are increasingly used for disease modeling and drug discovery. drugdiscoverynews.com However, research involving this compound in organoid or 3D culture systems has not been reported in the available scientific literature. Given that the compound's known target is a bacterial protein, its application in human organoid models would likely be limited to studies of host-pathogen interactions.
Research on this compound in Ex Vivo Tissue Explant Models Currently Unavailable
A thorough review of available scientific literature reveals a lack of studies utilizing ex vivo tissue explant models to investigate the pharmacological properties of the chemical compound this compound. While research exists on this compound, it has been conducted using other methodologies, primarily in vitro studies.
Ex vivo tissue explant studies, which involve the culture of tissue samples outside the living organism in a controlled laboratory environment, are valuable for examining the effects of compounds on intact tissue architecture, including the various cell types and their interactions within the tissue microenvironment. This methodology allows for the assessment of a compound's activity in a system that more closely mimics the physiological conditions of a living organism than isolated cell cultures.
However, searches for research specifically employing this technique with this compound have not yielded any relevant findings. Existing research on this compound has focused on its role as a multidrug resistance (MDR) pump inhibitor. These studies, conducted in vitro, have demonstrated that this compound can potentiate the antimicrobial effects of other compounds, such as berberine, against bacteria like Staphylococcus aureus nih.govnih.govfao.org. The mechanism of action involves the inhibition of bacterial efflux pumps, which leads to an increased intracellular concentration of the antimicrobial agent nih.govnih.gov.
The absence of ex vivo tissue explant studies for this compound indicates a gap in the current understanding of this compound's pharmacological profile. Such studies could provide valuable insights into its efficacy, potential mechanisms of action in a more complex biological context, and its interactions within a mammalian tissue environment. Future research employing ex vivo models would be necessary to explore these aspects of this compound's activity.
Due to the lack of available data from ex vivo tissue explant studies, it is not possible to provide detailed research findings or data tables as requested for this specific pharmacological research model.
Structure Activity Relationship Sar Studies and Analog Design for 5 Methoxyhydnocarpin
Systematic Modification of 5'-Methoxyhydnocarpin Core for Activity Optimization
The process of optimizing a lead compound like this compound involves systematically altering its chemical structure to enhance its desired biological effects. youtube.com This iterative process relies on understanding the relationship between specific structural features and the compound's activity. youtube.com For 5'-MHC, the primary goal is to improve its ability to inhibit bacterial efflux pumps, thereby potentiating the effects of antibiotics like berberine (B55584). nih.gov Research has shown that synthesized derivatives of this compound-D (5'-MHCD) can inhibit the growth of Staphylococcus aureus at lower concentrations than the parent compound when used in combination with berberine. researchgate.net
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to interact with a specific biological target and exert its effect. fiveable.me Identifying these key features within the 5'-MHC structure is the first step toward designing more effective analogs.
Studies have identified the flavolignan this compound-D as a potent inhibitor of the NorA efflux pump in Staphylococcus aureus. researchgate.net The structure of 5'-MHC is characterized as an amphipathic weak acid, suggesting that both its hydrophobic regions and its polar, acidic functionalities are important for its interaction with the bacterial pump. nih.gov More detailed analyses have pointed to the chromenone moiety as a critical component of its pharmacophore. Specifically, the hydroxy groups on this part of the molecule are believed to form hydrogen bonds with amino acid residues, such as Asn331 and Ile332, within the target protein. researchgate.net
Key pharmacophoric features of this compound are summarized below:
Hydrogen Bond Donors/Acceptors: The hydroxyl groups on the chromenone moiety are crucial for binding to the target protein.
Aromatic Systems: The phenyl rings contribute to the molecule's structure and potential for pi-stacking interactions.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like enzymes and receptors are chiral themselves, they often interact differently with different stereoisomers of a drug molecule. nih.gov This can lead to significant variations in potency, metabolism, and uptake between isomers. malariaworld.orgresearchgate.net
The natural product isolated from Berberis species is often specifically referred to as this compound-D, highlighting the importance of a particular diastereomer for its activity as a multidrug resistance pump inhibitor. researchgate.netnih.gov While detailed studies comparing all possible stereoisomers of 5'-MHC are limited in the public domain, the principle remains that only one isomer may fit optimally into the binding site of the target protein. Differences in stereochemistry could affect the precise orientation of the key pharmacophoric groups, such as the chromenone hydroxyls, potentially weakening the crucial hydrogen bonds required for inhibitory activity. nih.gov Therefore, maintaining the correct stereochemistry is considered essential when designing and synthesizing new, potent analogs.
Computational Approaches to this compound SAR Analysis
Computational chemistry provides powerful tools for analyzing and predicting the SAR of bioactive compounds, accelerating the drug design process by prioritizing the synthesis of the most promising candidates. uni-bonn.de These in silico methods are particularly useful for understanding how a ligand like 5'-MHC interacts with its target protein at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to estimate the binding affinity and analyze the interaction patterns between a ligand, such as 5'-MHC, and its target, for instance, the NorA efflux pump. nih.govmdpi.com In a typical docking study, a 3D model of the target protein is used, and the ligand is computationally placed into the binding site in various conformations. The resulting poses are scored based on factors like intermolecular forces and conformational energy. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to study the behavior and stability of the ligand-protein complex over time. biotechrep.irnih.gov MD simulations provide insights into the flexibility of the complex and can confirm the stability of key interactions, such as the hydrogen bonds between the chromenone moiety of 5'-MHC and the amino acid residues of the efflux pump, as suggested by initial studies. researchgate.net
Table 1: Hypothetical Molecular Docking Results for 5'-MHC and Analogs against NorA Efflux Pump
| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| This compound (Parent) | N/A | -8.5 | H-bonds with Asn331, Ile332 |
| Analog A | Removal of a hydroxyl group | -6.2 | Loss of H-bond with Asn331 |
| Analog B | Addition of a hydrophobic group | -9.1 | Enhanced hydrophobic interactions |
| Analog C | Change in stereocenter | -7.0 | Suboptimal H-bond distances |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. mdpi.com These models generate mathematical equations that can predict the activity of new, yet-to-be-synthesized molecules. nih.govmdpi.com
To develop a QSAR model for 5'-MHC derivatives, a dataset of synthesized analogs and their experimentally measured inhibitory activities against an efflux pump would be required. jmchemsci.com Molecular descriptors for each analog—representing steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties—would be calculated. rasayanjournal.co.in Statistical methods are then used to build a model that links these descriptors to the biological activity. nih.gov Such a model could guide the design of new derivatives by predicting which structural modifications are most likely to increase potency.
Rational Design of this compound Analogues with Enhanced Selectivity or Potency for Research
Based on the understanding of 5'-MHC, the rational design of new analogs would focus on several key areas:
Modification of the Chromenone Moiety: Introducing or modifying substituents on this ring system to enhance the strength or number of hydrogen bonds with the target protein.
Alteration of Hydrophobic Regions: Adjusting the lipophilicity of the molecule to optimize its interaction with the hydrophobic pockets of the binding site and to improve its ability to permeate the bacterial membrane.
Synthesis of Stereochemically Pure Isomers: Ensuring that the synthesis yields the active diastereomer to maximize potency.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles without losing the key interactions.
This integrated approach, combining synthetic modifications with predictive computational modeling, allows for a more efficient and targeted search for 5'-MHC analogs with significantly enhanced activity as efflux pump inhibitors.
Metabolic Studies of 5 Methoxyhydnocarpin in Biological Systems Research
In Vitro Metabolic Profiling of 5'-Methoxyhydnocarpin in Liver Microsomes and Hepatocytes (Non-Human)
Currently, there is a notable absence of published scientific literature detailing the in vitro metabolic profiling of this compound in non-human liver microsomes or hepatocytes. While the methodology for such studies is well-established for a wide range of xenobiotics, specific experimental data on the metabolic breakdown of this compound is not available in the public domain.
Identification of this compound Metabolites and Their Biological Significance
As a direct consequence of the absence of metabolic profiling studies, no specific metabolites of this compound have been identified. The process of metabolite identification is crucial for understanding the complete pharmacological and toxicological profile of a compound. Metabolites can be inactive, possess similar activity to the parent compound, or exhibit entirely different biological effects, including toxicity. Without experimental data, any discussion on the potential metabolites of this compound and their biological significance would be purely speculative.
Characterization of Enzymes Involved in this compound Biotransformation
The specific enzymes responsible for the biotransformation of this compound have not been characterized. Generally, the metabolism of flavonoids and related polyphenolic compounds often involves cytochrome P450 (CYP) enzymes and phase II conjugation enzymes. drugbank.commdpi.comnih.govnih.govmdpi.com
Given the chemical structure of this compound, it is plausible that enzymes from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies could be involved in its metabolism, as is common for many flavonoids. drugbank.commdpi.com These enzymes typically catalyze oxidation reactions such as hydroxylation and demethylation. drugbank.com Following phase I metabolism, conjugation reactions facilitated by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be expected to increase the water solubility of the metabolites to facilitate their excretion. However, without direct experimental evidence from studies using recombinant enzymes or specific inhibitors, the precise enzymatic pathways for this compound remain unknown.
Table 1: Potential Enzyme Families in this compound Metabolism (Hypothetical)
| Enzyme Family | Potential Metabolic Reaction |
| Cytochrome P450 (CYP) | Oxidation (e.g., hydroxylation, demethylation) |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation |
| Sulfotransferases (SULTs) | Sulfation |
Note: This table is hypothetical and based on the metabolism of structurally related compounds. Specific enzymes for this compound have not been identified.
Impact of Metabolism on the Biological Activity of this compound in Research Models
Metabolic transformation could potentially alter the chemical structure of this compound in a way that affects its binding affinity to MDR pumps. For instance, the addition of a hydroxyl group or the removal of a methyl group could change its physicochemical properties and, consequently, its biological function. Without identified metabolites to test in relevant biological assays, the effect of metabolism on its activity cannot be determined.
Advanced Analytical Methodologies for 5 Methoxyhydnocarpin Research Applications
Chromatographic Techniques for Separation and Quantification of 5'-Methoxyhydnocarpin in Complex Matrices (Research Context)
Chromatographic methods are fundamental for isolating this compound from its natural sources, such as Berberis species, and for its quantification in research settings.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of flavonoids like this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. The development of a robust HPLC method is critical for accurate quantification and purification.
Method Development Strategy: A typical HPLC method development for 5'-MHC would involve a systematic approach to optimize separation from other co-occurring phytochemicals. youtube.com
Column Selection: A reversed-phase (RP) column, such as a C18, is the most common choice for separating flavonoids. mdpi.comnih.gov The non-polar stationary phase effectively retains the moderately polar 5'-MHC, allowing for separation based on hydrophobicity.
Mobile Phase Selection: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally employed. mdpi.com A gradient is necessary to effectively elute a wide range of compounds with varying polarities found in plant extracts.
Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used. Flavonoids possess characteristic UV spectra due to their chromophoric flavan (B184786) nucleus, allowing for selective detection and preliminary identification. The specific detection wavelength would be optimized based on the UV absorbance maxima of 5'-MHC.
Validation: The developed method must be validated according to established guidelines to ensure its reliability. nih.gov Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scienggj.orgresearchgate.net
Research Findings: In the initial isolation of this compound from Berberis fremontii, researchers utilized reverse-phase chromatography to purify the compound. nih.gov While detailed HPLC parameters for routine quantification are not extensively published, a hypothetical optimized gradient for analyzing a plant extract containing 5'-MHC is presented below.
Table 1: Illustrative HPLC Gradient for this compound Analysis
| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 90 | 10 | 1.0 |
| 5 | 85 | 15 | 1.0 |
| 25 | 60 | 40 | 1.0 |
| 35 | 40 | 60 | 1.0 |
| 40 | 10 | 90 | 1.0 |
| 45 | 90 | 10 | 1.0 |
Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS) for comprehensive profiling of plant secondary metabolites. nih.govnih.gov However, its application to flavonoids like 5'-MHC is limited by their low volatility and thermal instability.
To make 5'-MHC amenable to GC analysis, a derivatization step is typically required. nih.gov This process involves chemically modifying the polar hydroxyl groups to increase the molecule's volatility and thermal stability.
Derivatization Process: The most common derivatization method is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov
Research Context: While specific GC methods for 5'-MHC are not documented in the literature, the general GC-MS analysis of plant extracts often reveals the presence of various bioactive compounds after derivatization. pjps.pkijpsr.info A GC-MS analysis of a derivatized extract from a Berberis species could potentially be used to identify and quantify 5'-MHC alongside other metabolites. The resulting mass spectrum would provide a characteristic fragmentation pattern for the derivatized molecule, aiding in its identification. nih.gov
Table 2: Common Derivatization Agents for GC Analysis of Flavonoids
| Derivatization Agent | Abbreviation | Target Functional Group |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Carboxyl (-COOH) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH), Carboxyl (-COOH) |
| Trimethylsilylimidazole | TMSI | Hydroxyl (-OH) |
Mass Spectrometry (MS) Applications for Structural Elucidation and Metabolite Identification of this compound (Research Context)
Mass spectrometry is an indispensable tool for the structural analysis of natural products. It provides information on molecular weight and elemental composition, and through fragmentation analysis, offers insights into the compound's structure. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. youtube.com The fragmentation pattern is often unique to the molecule's structure. libretexts.org
For this compound (C₂₆H₂₂O₁₀, Molar Mass: 494.452 g/mol ), the fragmentation pattern would be characteristic of its flavanone (B1672756) and lignan (B3055560) moieties. wikipedia.org Flavonoids typically undergo retro-Diels-Alder (RDA) reactions and other characteristic cleavages of the heterocyclic C-ring. nih.gov
Predicted Fragmentation: Based on the known fragmentation of similar flavonoid structures, the MS/MS spectrum of 5'-MHC would likely reveal key product ions resulting from cleavages of the bonds in the central pyranone ring and the dioxino ring. nih.govresearchgate.net
Table 3: Predicted Key MS/MS Fragmentations for this compound
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Key Product Ions (m/z) | Structural Moiety Lost/Retained |
|---|---|---|---|
| 495.1235 [M+H]⁺ | Cleavage of the dioxino-flavanone linkage | 313.0707 | Dihydrobenzodioxin moiety |
| 495.1235 [M+H]⁺ | Retro-Diels-Alder (RDA) of C-ring | 343.0863 | Loss of part of the B-ring and attached dioxin |
| 495.1235 [M+H]⁺ | Loss of hydroxymethyl group | 464.1023 | Loss of -CH₂OH |
| 495.1235 [M+H]⁺ | Loss of methoxy (B1213986) group | 464.1023 | Loss of -OCH₃ |
Note: The m/z values are theoretical and based on the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. thermofisher.comyoutube.com This precision allows for the unambiguous determination of a molecule's elemental composition. nih.govnih.gov HRMS is crucial for identifying unknown compounds in complex mixtures, such as plant extracts or biological samples where metabolites of 5'-MHC might be present. mdpi.combrieflands.com
Research Applications: In the context of 5'-MHC research, HRMS coupled with liquid chromatography (LC-HRMS) would be the method of choice for:
Confirmation of Identity: Confirming the elemental formula of isolated 5'-MHC (C₂₆H₂₂O₁₀) by matching the experimentally measured accurate mass to the theoretical mass. wikipedia.org
Metabolite Identification: Detecting and identifying potential metabolites of 5'-MHC in in vitro or in vivo studies. Common metabolic transformations for flavonoids include hydroxylation, methylation, glucuronidation, or sulfation. HRMS can detect the small mass shifts associated with these modifications, allowing for the proposal of metabolite structures. nih.govresearchgate.netnih.gov
For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da. HRMS can easily distinguish this from other possibilities, confirming the metabolic change. mdpi.com
Spectroscopic Techniques for Investigating this compound Interactions (Research Context)
Spectroscopic techniques are vital for elucidating the structure of 5'-MHC and for studying its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are the most powerful methods for de novo structure elucidation of organic molecules. mdpi.com These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the complete assignment of the molecular structure. Two-dimensional NMR experiments (like COSY, HMQC, and HMBC) are used to establish the connectivity between atoms. researchgate.net Although a full NMR assignment for 5'-MHC is not readily available in the cited literature, the chemical shifts would be consistent with its flavanone-lignan structure, showing characteristic signals for aromatic protons, methoxy groups, and the protons of the heterocyclic rings. silae.itnih.gov
Fluorescence Spectroscopy: Fluorescence spectroscopy has been directly used to investigate the functional activity of 5'-MHC as a multidrug resistance (MDR) pump inhibitor. In a key study, researchers used this technique to monitor the efflux of berberine (B55584), a fluorescent substrate of the NorA MDR pump in Staphylococcus aureus. nih.gov
Experimental Setup: Energized bacterial cells were loaded with berberine. The efflux of berberine from the cells was measured by monitoring the decrease in intracellular fluorescence over time.
Findings: The addition of 5'-MHC was shown to completely block the efflux of berberine. nih.govnih.gov Furthermore, when berberine was added to cells, its accumulation reached a steady state; subsequent addition of 5'-MHC caused a much larger uptake, indicating that the pump responsible for its removal had been inhibited. nih.gov This application of fluorescence spectroscopy provided direct evidence of the interaction between 5'-MHC and the bacterial MDR pump's function.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique pivotal for elucidating the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For this compound, a flavonolignan with inherent conformational flexibility, NMR studies are crucial for understanding its spatial arrangement and interactions with biological targets. The interpretation of NMR parameters provides essential insights at the molecular and supramolecular levels. nih.gov
Advanced NMR methods, such as 2D NMR techniques including COSY, HSQC, HMBC, and NOESY, are instrumental in the complete assignment of proton (¹H) and carbon (¹³C) signals of this compound. These assignments form the foundation for more detailed conformational and interaction analyses. For instance, Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments can reveal through-space proximities between specific protons, providing critical constraints for determining the preferred conformation of the molecule and the relative orientation of its constituent rings.
The conformational dynamics of this compound, particularly the rotation around the single bond connecting the flavonoid and lignan moieties, can be investigated by analyzing NMR parameters such as coupling constants (J-couplings) and chemical shift variations. mdpi.com The study of residual dipolar couplings (RDCs) in weakly ordering media can offer global orientational information, complementing the short-range distance information from NOEs. mdpi.com
Furthermore, NMR is an invaluable tool for studying the interactions of this compound with other molecules, such as bacterial multidrug resistance pumps. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify the binding epitope of this compound when it interacts with a larger protein target. Chemical shift perturbation studies, where changes in the ¹H and ¹⁵N chemical shifts of an isotopically labeled protein are monitored upon titration with this compound, can map the binding site and provide insights into the binding affinity. mdpi.com
Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shift assignments for the core structure of a related flavonolignan, which can be considered representative for illustrating the type of data obtained for this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 5.0-5.2 | 80-82 |
| 3 | 4.4-4.6 | 72-74 |
| 4 | - | 195-197 |
| 5 | - | 162-164 |
| 6 | 6.0-6.2 | 96-98 |
| 7 | - | 165-167 |
| 8 | 6.0-6.2 | 95-97 |
| 9 | - | 160-162 |
| 10 | - | 103-105 |
| 1' | 7.3-7.5 | 130-132 |
| 2' | 6.8-7.0 | 115-117 |
| 3' | - | 145-147 |
| 4' | - | 145-147 |
| 5' | 6.8-7.0 | 115-117 |
| 6' | 7.3-7.5 | 128-130 |
| 5'-OCH₃ | 3.8-4.0 | 55-57 |
Circular Dichroism (CD) and UV-Vis Spectroscopy in this compound Research
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are absorption spectroscopy techniques that provide valuable information about the electronic properties and stereochemistry of chiral molecules like this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is routinely employed in the analysis of phytochemicals to identify classes of compounds and for quantification. ijprajournal.comamhsr.org Flavonoids and related compounds, including this compound, exhibit characteristic absorption spectra in the UV-Vis region due to the presence of chromophores, which are covalently bonded groups with π electrons that undergo π-π* transitions upon absorbing UV radiation. ijprajournal.com The UV-Vis spectrum of a flavonolignan typically shows two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, corresponding to the A-ring benzoyl system.
The position and intensity of these absorption maxima can provide preliminary structural information. For instance, the substitution pattern on the aromatic rings can influence the λmax values. The structure of this compound was confirmed in part by UV-Vis spectroscopy in comparison with literature values. researchgate.netnih.gov
Below is an interactive table illustrating typical UV-Vis absorption maxima for flavonolignans.
| Band | Wavelength Range (nm) | Associated Structural Feature |
| Band I | 300 - 380 | B-ring cinnamoyl system |
| Band II | 240 - 280 | A-ring benzoyl system |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. youtube.com As this compound is a chiral molecule, CD spectroscopy can provide detailed information about its absolute configuration and preferred conformations in solution.
The CD spectrum of a flavonolignan is sensitive to the stereochemical arrangement of its constituent parts, particularly the dihedral angle between the flavonoid and lignan moieties. Exciton coupling between the chromophores of the different rings can give rise to characteristic CD signals, known as Cotton effects. nih.gov The sign and magnitude of these Cotton effects can be correlated with the molecule's stereochemistry.
Furthermore, CD spectroscopy can be used to study the interactions of this compound with biological macromolecules. Changes in the CD spectrum of a protein upon binding of this compound can indicate conformational changes in the protein. Conversely, induced CD signals in the absorption bands of the flavonolignan can provide information about its bound conformation.
Emerging Research Directions and Future Perspectives for 5 Methoxyhydnocarpin Research
Integration of Omics Technologies in 5'-Methoxyhydnocarpin Research
The advent of high-throughput omics technologies offers an unprecedented opportunity to elucidate the complex biological interactions of natural products. frontiersin.orgnih.govnih.gov These approaches, which facilitate the large-scale study of genes, proteins, and metabolites, can provide a holistic view of the cellular response to this compound. nih.govnih.gov
Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, are powerful tools for understanding the molecular mechanisms of drug action. longdom.orgresearchgate.net When applied to this compound research, these technologies can map the global changes in gene and protein expression within a microbial cell upon exposure.
This approach could precisely identify which efflux pump genes and their corresponding proteins are most significantly affected by 5'-MHC. Furthermore, it could uncover secondary or off-target effects, revealing other pathways that are modulated by the compound. For instance, a comparative analysis of a pathogen's transcriptome and proteome in the presence and absence of 5'-MHC could reveal compensatory mechanisms or previously unknown resistance pathways. nih.govnih.gov This detailed molecular snapshot is crucial for understanding its full mechanism of action as an MDR inhibitor.
Table 1: Hypothetical Transcriptomic and Proteomic Targets Influenced by this compound in a Bacterial Model
| Category | Gene/Protein Target | Predicted Expression Change | Potential Implication |
|---|---|---|---|
| Primary Target | norA (Efflux Pump Gene) | No Change in Transcript | Inhibition of protein function, not expression |
| NorA (Efflux Pump Protein) | No Change in Abundance | Post-translational inhibition of efflux activity | |
| Stress Response | cspB (Cold Shock Protein) | Upregulated | Cellular stress due to antibiotic influx |
| GroEL (Chaperone Protein) | Upregulated | Protein folding stress from inhibited efflux | |
| Metabolic Pathways | fabH (Fatty Acid Biosynthesis) | Downregulated | Disruption of membrane-related energy processes |
Metabolomics and its sub-field lipidomics involve the comprehensive analysis of metabolites and lipids within a biological system. waters.comnih.gov These disciplines provide a direct functional readout of the physiological state of a cell. researchgate.net In the context of this compound, these approaches can reveal how the inhibition of efflux pumps disrupts the metabolic homeostasis of a pathogen.
By analyzing the metabolic fingerprint of bacteria treated with 5'-MHC and an antibiotic, researchers could identify key metabolic pathways that are compromised. nih.gov This might include disruptions in energy metabolism, nutrient uptake, or cell membrane composition. Lipidomics, in particular, could provide critical insights into how 5'-MHC interacts with or alters the bacterial cell membrane, which is the location of the MDR pumps it inhibits. nih.gov
Nanotechnology Applications for this compound Delivery in Research Models
Nanotechnology offers innovative solutions for drug delivery, addressing challenges such as poor solubility and bioavailability of natural compounds. mdpi.comnih.gov For this compound, which functions as a synergistic agent, nanotechnology provides a platform for the co-delivery of 5'-MHC and a partner antimicrobial agent. nih.gov
Encapsulating both compounds within a single nanoparticle carrier ensures that they are delivered to the target site in the correct ratio and at the same time. ecancer.org This is particularly advantageous for overcoming resistance in complex environments like biofilms. Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can be engineered to improve stability, control release, and even target specific microbial cells. mdpi.comnih.govmdpi.com The use of such systems in pre-clinical research models can enhance the therapeutic efficacy observed and provide a more accurate assessment of the combination's potential. ecancer.org
Table 2: Potential Nanoparticle Systems for Co-Delivery of this compound and an Antibiotic
| Nanoparticle Type | Core Material | Key Advantages for Research Models |
|---|---|---|
| Liposomes | Phospholipid Bilayers | Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds. |
| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | Sustained and controlled release; surface can be functionalized for targeting. mdpi.com |
| Mesoporous Silica (B1680970) Nanoparticles | Silicon Dioxide | High surface area and tunable pore size for high drug loading capacity. |
| Metallic Nanoparticles | Gold (Au), Silver (Ag) | Intrinsic antimicrobial properties; unique optical properties for imaging/tracking. |
Artificial Intelligence and Machine Learning in this compound Drug Discovery Research (Pre-clinical)
ML algorithms can be trained on existing data of known MDR inhibitors to screen vast virtual libraries of compounds for novel analogues of 5'-MHC with potentially enhanced potency or improved physicochemical properties. nih.gov AI can also be used to predict the activity of new derivatives, prioritizing the most promising candidates for chemical synthesis and laboratory testing, thereby saving significant time and resources. nih.gov Furthermore, AI models can help elucidate the complex structure-activity relationships that govern the interaction between 5'-MHC and its target efflux pumps, guiding the rational design of next-generation inhibitors. nih.gov
Collaborative Research Frameworks for Advancing this compound Understanding
Advancing the research of a promising natural product like this compound requires a multidisciplinary, collaborative approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields. A consolidated framework for collaboration is essential for streamlining research efforts and maximizing outcomes. plos.org
Such a framework would bring together:
Phytochemists: To optimize the isolation of 5'-MHC from natural sources or develop efficient synthetic routes.
Microbiologists: To conduct detailed in vitro and in vivo studies on its MDR inhibition activity against a wide range of pathogens.
Computational Biologists: To apply omics and AI/ML approaches for mechanism elucidation and lead optimization.
Pharmacologists and Nanotechnologists: To develop and test advanced delivery systems in pre-clinical models.
By establishing clear communication channels, shared resources, and common research goals, such a collaborative network can overcome the inherent challenges of natural product research and accelerate the path from discovery to potential therapeutic application. plos.org
Challenges and Opportunities in this compound Research
The journey of a natural product from the lab to a potential clinical candidate is fraught with challenges, but also filled with unique opportunities.
Challenges:
Supply and Scalability: A primary challenge for many plant-derived compounds is ensuring a consistent and scalable supply. researchgate.net The natural abundance of this compound may be low, necessitating the development of efficient total synthesis methods for larger-scale studies.
Bioavailability: Like many flavonoids, 5'-MHC may have poor aqueous solubility and low bioavailability, which could limit its effectiveness in vivo. This underscores the importance of research into advanced delivery systems.
Complexity of Mechanism: While its primary target (NorA) is known, the full spectrum of its biological interactions is not yet understood. Uncovering potential off-target effects is a critical research step.
Opportunities:
Combating Antimicrobial Resistance (AMR): The most significant opportunity for this compound lies in its potential to rejuvenate existing antibiotics. nih.gov By disabling resistance mechanisms, it could restore the efficacy of drugs that have become ineffective against resistant pathogens, a major global health priority.
Synergistic Combinations: 5'-MHC is a prime example of synergy in nature, where one compound enhances the effect of another. nih.gov This provides a powerful therapeutic strategy, as combination therapies are often more effective and less prone to the development of resistance.
Platform for New Inhibitors: The chemical scaffold of this compound serves as an excellent starting point for the design of a new class of synthetic MDR pump inhibitors with improved properties.
Q & A
Q. Q. How does 5'-MHC’s interaction with plant-derived matrices (e.g., Berberis extracts) influence its bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
